Sodium diisobutylnaphthalenesulphonate

Description

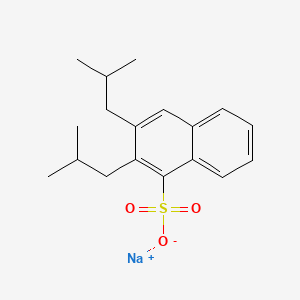

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3-bis(2-methylpropyl)naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3S.Na/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4;/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYODKQIVQIVELM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27213-90-7 (hydrochloride salt) | |

| Record name | Diisobutylnaphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052627017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30951854 | |

| Record name | Sodium 2,3-bis(2-methylpropyl)naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29256-81-3, 52627-01-7, 27213-90-7 | |

| Record name | Sodium diisobutylnaphthalene-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutylnaphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052627017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,3-bis(2-methylpropyl)naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium diisobutylnaphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium diisobutylnaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Sodium Diisobutylnaphthalenesulphonate

Established Synthesis Routes and Process Development

The initial step in the synthesis is the alkylation of naphthalene (B1677914). This is typically a Friedel-Crafts alkylation reaction where naphthalene is reacted with an alkylating agent, such as isobutanol or isobutylene, to introduce the isobutyl groups onto the aromatic rings. ligninchina.com The reaction is catalyzed by an acid catalyst. In many industrial preparations, oleum (fuming sulfuric acid) serves a dual role, acting as both the catalyst for the alkylation and the sulfonating agent in the subsequent step. chemicalindustriessecrets.com

The alkylation of the naphthalene nucleus makes it more reactive towards sulfonation compared to unsubstituted naphthalene. google.com The positioning of the bulky isobutyl groups on the naphthalene ring influences the properties of the final surfactant. Process control is crucial to achieve the desired degree of alkylation, as this affects the hydrophobicity of the molecule. greenagrochem.comlignosulfonate.com Alternative catalysts, including zeolites and ionic liquids, have been explored for naphthalene alkylation to improve selectivity and yield under milder conditions. google.comresearchgate.net

Following alkylation, the diisobutylnaphthalene intermediate is sulfonated. Sulfonation is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is attached to the naphthalene ring. The most common sulfonating agent for this process is oleum or concentrated sulfuric acid. greenagrochem.comgoogle.com The reaction with naphthalene is typically conducted at elevated temperatures (e.g., 160-170°C) for a specific duration to ensure a high conversion to naphthalenesulfonic acid. google.com

Optimization of the sulfonation step is critical to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters include reaction temperature, time, and the ratio of reactants. google.com A patented method suggests that incremental and alternating additions of the sulfonating agent and the alkylating alcohol can lead to superior results by minimizing undesirable byproducts. google.com This technique ensures that the sulfonation preferentially occurs on the already alkylated naphthalene molecules, which are more reactive. google.com

The final step in the synthesis is the neutralization of the diisobutylnaphthalenesulfonic acid to form its corresponding sodium salt. google.com This is an acid-base reaction where an alkaline sodium source is added to the acidic product from the sulfonation step. Common neutralizing agents include sodium hydroxide or sodium carbonate. greenagrochem.comligninchina.com The resulting product is an aqueous solution of sodium diisobutylnaphthalenesulphonate, which may be used directly or dried to produce a solid powder or flake product. google.com Commercial grades of the final product may contain byproducts such as sodium sulfate, which is formed during the neutralization process. ligninchina.com

Table 1: Overview of Synthesis Steps for this compound

| Step | Reaction Type | Key Reactants | Typical Reagents/Catalysts | Key Transformation |

|---|---|---|---|---|

| 1. Alkylation | Friedel-Crafts Alkylation | Naphthalene, Isobutanol/Isobutylene | Oleum (H₂S₂O₇), Sulfuric Acid (H₂SO₄) | Naphthalene is converted to Diisobutylnaphthalene. |

| 2. Sulfonation | Electrophilic Aromatic Substitution | Diisobutylnaphthalene | Oleum (H₂S₂O₇), Sulfuric Acid (H₂SO₄) | A sulfonic acid group (-SO₃H) is added to the aromatic ring. |

Scalable Manufacturing Protocols and Industrial Synthesis Considerations

The industrial-scale production of this compound requires specialized equipment to handle the corrosive reactants and manage reaction conditions. The synthesis is often carried out in simple, glass-lined batch reactors to withstand the highly acidic environment created by oleum and sulfuric acid. chemicalindustriessecrets.com

Key considerations for scalable manufacturing include:

Temperature Control: Both alkylation and sulfonation are exothermic reactions. Efficient cooling systems are necessary to maintain the optimal reaction temperature and prevent runaway reactions or the formation of unwanted byproducts.

Reagent Handling: The use of oleum and concentrated sulfuric acid requires careful handling protocols and corrosion-resistant infrastructure.

Process Optimization: Incremental addition of reactants is a strategy used in large-scale production to improve control over the reaction and the quality of the final product. google.comatamanchemicals.com

Byproduct Management: A significant byproduct of the synthesis is sodium sulfate, which can be present in the final product at concentrations of 5-15%. ligninchina.com For applications requiring high purity, additional steps may be necessary to produce low-sulfate grades.

Chemical Stability and Degradation Pathways (excluding biological/toxicological)

This compound is a chemically stable compound under prescribed storage and handling conditions. basf.combasf.com It is stable in both acidic (pH > 2) and alkaline environments and is resistant to hard water, tolerating calcium and magnesium ions. ligninchina.com

Thermal Stability: The compound is thermally stable up to 200°C. ligninchina.com However, prolonged storage at temperatures above 30°C may lead to changes in the product's properties. basf.com

Incompatible Materials: It should be kept away from strong oxidizing agents. sigmaaldrich.comgeosc.com

Hazardous Decomposition: When subjected to combustion, hazardous decomposition products such as carbon oxides may be formed. geosc.com No hazardous decomposition is expected if the product is stored and handled as indicated. basf.com Under normal conditions, hazardous reactions are not expected. basf.combasf.com

Derivatization Strategies for Tailored Functionality

While this compound is primarily used for its surfactant properties, the basic structure of alkylnaphthalene sulfonates can be further modified to create derivatives with tailored functionalities. A significant derivatization strategy involves condensation with formaldehyde (B43269). atamanchemicals.comwikipedia.org

The condensation of alkylnaphthalene sulfonates with formaldehyde produces polymers known as naphthalene sulfonate-formaldehyde condensates. atamanchemicals.com These polymers are of major commercial importance and are widely used as superplasticizers (high-range water reducers) in concrete admixtures. atamanchemicals.comwikipedia.org This derivatization enhances the dispersing properties of the original molecule, making it highly effective at fluidizing concrete mixes, which allows for a reduction in the water-to-cement ratio, leading to higher strength and more durable concrete. greenagrochem.comwikipedia.org

Mechanisms of Action and Interfacial Phenomena Governing Sodium Diisobutylnaphthalenesulphonate Performance

Fundamental Principles of Surface Activity

The surface activity of sodium diisobutylnaphthalenesulphonate arises from its molecular architecture, which consists of a hydrophobic (water-repelling) portion and a hydrophilic (water-attracting) portion. lignincorp.com The hydrophobic part is composed of a naphthalene (B1677914) ring substituted with two isobutyl groups, while the hydrophilic part is a negatively charged sulfonate group (SO₃⁻Na⁺). lignincorp.comlignincorp.com This dual nature drives the molecules to align themselves at interfaces, a behavior that underpins its function as a surfactant. lignincorp.comgreenagrochem.com

A primary function of this compound is the reduction of surface and interfacial tension. lignincorp.comgreenagrochem.com At an air-water or oil-water interface, the surfactant molecules orient themselves with the hydrophobic diisobutylnaphthalene "tail" directed away from the water and the hydrophilic sulfonate "head" remaining in the aqueous phase. greenagrochem.com This arrangement disrupts the cohesive energy of water molecules at the surface, leading to a significant decrease in surface tension. greenagrochem.comgreenagrochem.com

This reduction in surface tension is the driving force behind the compound's excellent wetting properties. ligninchina.comgreenagrochem.com By lowering the energy barrier, it allows aqueous solutions to spread more easily and penetrate porous substrates, such as textiles or powders, rather than beading up. greenagrochem.comgreenagrochem.com This ensures a more uniform application of dyes, pesticides, or cleaning agents. greenagrochem.comgreenagrochem.com The effectiveness of alkylnaphthalene sulfonates in lowering interfacial tension is a critical factor in their industrial applications. nih.govresearchgate.net

The mechanism of this compound relies on its adsorption at interfaces. lignincorp.com

Liquid-Liquid Interfaces : At the boundary between two immiscible liquids, such as oil and water, the surfactant molecules position themselves at the interface. ligninchina.com The hydrophobic tail extends into the oil phase, and the hydrophilic head remains in the water phase. greenagrochem.com This creates a stabilizing film that bridges the two phases. ligninchina.com

Liquid-Solid Interfaces : When solid particles are present in an aqueous medium, the hydrophobic portion of the molecule shows a strong affinity for the particle's surface, especially if the surface is non-polar. lignincorp.com The molecule adsorbs onto the solid, orienting its hydrophilic sulfonate group towards the water. lignincorp.comgreenagrochem.com This process alters the surface characteristics of the solid, making it more compatible with the aqueous medium.

This adsorption is crucial for its roles in emulsification and dispersion, as it modifies the interfacial properties to prevent phase separation or particle aggregation. lignincorp.com

Dispersing and Emulsifying Mechanisms

The ability of this compound to stabilize mixtures of immiscible substances is a direct result of its interfacial adsorption and surface tension-lowering effects. greenagrochem.comligninchina.com

As an emulsifier, this compound facilitates the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. ligninchina.com The mechanism involves two key actions:

Interfacial Film Formation : By adsorbing at the oil-water interface, the surfactant molecules form a protective layer or film around the droplets of the dispersed phase (e.g., oil droplets in water). greenagrochem.comligninchina.com This film acts as a physical barrier that prevents the droplets from coming into direct contact and coalescing. greenagrochem.com

Electrostatic Repulsion : The hydrophilic sulfonate heads extending into the water are negatively charged. greenagrochem.com This imparts a net negative charge to the surface of each droplet, causing them to repel each other electrostatically. This repulsion further enhances the stability of the emulsion, preventing separation over time. greenagrochem.com

The compound's tolerance to hard water means it remains effective even in the presence of calcium and magnesium ions. lignincorp.comligninchina.com

In colloidal suspensions, this compound acts as a dispersant, preventing solid particles from aggregating or settling. lignincorp.com The mechanism is similar to emulsion stabilization and relies on adsorption onto the particle surfaces. lignincorp.comgreenagrochem.com

Once adsorbed, the surfactant imparts stability through:

Electrostatic Stabilization : The outward-facing, negatively charged sulfonate groups create repulsive forces between adjacent particles, overcoming the attractive van der Waals forces that would otherwise cause them to clump together. lignincorp.com

Steric Hindrance : The adsorbed layer of surfactant molecules itself can create a physical, or steric, barrier that keeps particles separated.

This ensures the particles remain evenly distributed throughout the liquid, which is essential in formulations like pesticides, pigments, and dyes. lignincorp.comgreenagrochem.com

Hydrotropic Properties and Solubilization Enhancement

In addition to its classic surfactant behavior, this compound exhibits hydrotropic properties. A hydrotrope is a compound that enhances the aqueous solubility of poorly soluble substances. wikipedia.org Unlike typical surfactants that form micelles to solubilize hydrophobic compounds, hydrotropes can increase solubility through other mechanisms, often without a well-defined critical micelle concentration (CMC). wikipedia.org

Research on a closely related compound, sodium diisopropylnaphthalene sulfonate, has shown it to be an effective hydrotrope that can enhance the solubility of other surfactants and raise the cloud point of nonionic surfactant solutions. researchgate.net Alkylnaphthalene sulfonates are known to act as hydrotropes in various systems. researchgate.net This property allows this compound to function as a coupling agent, improving the stability and clarity of concentrated aqueous formulations by preventing phase separation. wikipedia.orgresearchgate.net The ability of hydrotropes to increase the solubility of solutes is a phenomenon known as hydrotropic solubilization. eijppr.comijrrjournal.com

Data Tables

Table 1: Summary of Mechanisms of Action

| Mechanism | Interfacial Phenomenon | Key Molecular Feature | Outcome |

|---|---|---|---|

| Wetting | Reduction of surface tension at the liquid-air and liquid-solid interface. | Amphiphilic structure with hydrophilic sulfonate head and hydrophobic diisobutylnaphthalene tail. | Enhanced spreading and penetration of aqueous solutions onto surfaces. greenagrochem.com |

| Emulsification | Adsorption at the liquid-liquid interface, forming a protective film. | Orientation of hydrophobic tails into the oil phase and hydrophilic heads into the water phase. | Stabilization of oil-in-water or water-in-oil mixtures, preventing coalescence. greenagrochem.comligninchina.com |

| Dispersion | Adsorption at the solid-liquid interface. | Hydrophobic groups bind to particle surfaces, while charged hydrophilic groups extend into the liquid. | Prevention of particle aggregation through electrostatic repulsion and steric hindrance. lignincorp.com |

| Hydrotropy | Alteration of solvent properties to increase solute solubility. | Aromatic ring and short alkyl chains. | Enhancement of the aqueous solubility of poorly soluble compounds. wikipedia.orgresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium diisopropylnaphthalene sulfonate |

| Calcium |

Colloidal Interactions and Self-Assembly Structures

The performance of this compound as a surfactant is fundamentally governed by its behavior in solution, where it engages in complex colloidal interactions and forms self-assembled structures. Above a certain concentration, individual surfactant molecules, known as monomers, aggregate to form structures such as micelles and microemulsions.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key characteristic of a surfactant, defined as the concentration above which micelles spontaneously form. Below the CMC, the surfactant molecules primarily exist as individual entities in the solution, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Once the CMC is reached, the surface is saturated with monomers, and additional surfactant molecules aggregate to form micelles in the bulk of the solution; at this point, the surface tension remains relatively constant.

The CMC of a surfactant like this compound is not a fixed value but is influenced by several factors related to its molecular structure and the surrounding experimental conditions.

Structure of the Hydrophobic Group : An increase in the length of the hydrocarbon chain (the hydrophobic part) leads to a logarithmic decrease in the CMC. This is because greater hydrophobicity reduces the molecule's solubility in water, favoring its aggregation into micelles. For alkylnaphthalene sulfonates, it has been observed that the logarithm of the CMC decreases linearly as the number of effective carbon atoms in the alkyl chain increases.

Nature of the Hydrophilic Group : The properties of the polar head group also affect the CMC. For ionic surfactants, the repulsion between charged head groups opposes micelle formation.

Addition of Electrolytes : For ionic surfactants, the addition of electrolytes such as salts reduces the repulsion between the charged head groups. This shielding effect lowers the CMC and promotes the formation of larger micelles.

Temperature : The effect of temperature on the CMC of ionic surfactants is generally minimal, as the primary forces governing their hydrophilic interactions are strong electrical forces and hydrogen bonding. However, very high temperatures can disrupt the structured water around the hydrophilic groups, which may lead to an increase in the CMC.

Presence of Organic Additives : Certain organic molecules can be incorporated into the micelles, which can either increase or decrease the CMC depending on their nature and interaction with the surfactant molecules.

| Influencing Factor | Effect on CMC | Governing Principle |

|---|---|---|

| Increase in Alkyl Chain Length | Decrease | Increased hydrophobicity reduces aqueous solubility, favoring micellization. |

| Addition of Electrolytes (for ionic surfactants) | Decrease | Counter-ions shield the repulsion between charged head groups, facilitating aggregation. |

| Bulky Hydrophobic/Hydrophilic Groups | Increase | Steric hindrance makes it more difficult for surfactant molecules to pack into a micelle. |

| Increase in Temperature | Minimal/Variable | Complex effects; can decrease hydration of hydrophilic groups (lowering CMC) or destabilize structured water (increasing CMC). |

Micellar Aggregation and Morphology Studies

Micellar aggregation is the process by which surfactant monomers associate to form colloidal-sized clusters. For alkylaryl sulfonates, the size of these micelles tends to increase as the concentration of the surfactant rises. This growth can be accompanied by changes in the morphology, or shape, of the micelles. The number of surfactant molecules in a single micelle is known as the aggregation number. Studies on similar compounds, sodium 1-(n-alkyl)naphthalene-sulfonates, show that the logarithm of the aggregation number increases linearly with the number of carbon atoms in the alkyl chain. However, this aggregation is less sensitive to the increase in alkyl chain length compared to other surfactants like alkylsulfonates, indicating that the naphthyl ring itself has a significant effect on the micellization process.

The morphology of micelles can vary from simple spherical structures to more complex forms like ellipsoids (oblate or prolate), rods, or vesicles. The specific shape is determined by a balance of forces, including the hydrophobic effect driving the tails together, repulsion between the hydrophilic head groups, and steric factors related to the packing of the molecules. A core-shell model is often used to describe micellar structure, featuring a central hydrophobic core composed of the alkyl chains and a shell of hydrated hydrophilic head groups interacting with the surrounding water. The size and shape of these aggregates can be influenced by factors such as surfactant concentration, temperature, and the presence of salts. For instance, the addition of an inorganic salt can reduce repulsion between ionic head groups, allowing surfactant molecules to pack more easily and form larger micelles.

Formation and Stability of Microemulsions

Microemulsions are clear, thermodynamically stable, and isotropic liquid mixtures of an oil phase, an aqueous phase, and a surfactant. They form spontaneously under specific conditions without requiring high-energy input for their preparation. The role of a surfactant like this compound is to position itself at the oil-water interface, significantly reducing the interfacial tension. This reduction in tension allows for the formation of extremely small droplets of one phase dispersed within the other, typically in the range of 10-100 nm.

The formation and stability of a microemulsion are highly dependent on the composition of the system, including the properties of the surfactant, oil, and aqueous phases, as well as the presence of any co-surfactants or electrolytes. The type of microemulsion formed—either oil-in-water (o/w), water-in-oil (w/o), or a bicontinuous structure—is governed by the balance between the hydrophilic and lipophilic properties of the surfactant system. Factors such as temperature and salinity can shift this balance. For example, in systems with ionic surfactants, increasing salinity can decrease the repulsion between surfactant head groups, influencing the curvature of the interface and potentially causing a phase transition from an o/w to a w/o microemulsion. The stability of a microemulsion is a result of its thermodynamic equilibrium, distinguishing it from conventional emulsions which are kinetically stable but thermodynamically unstable.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) is the principle that the biological or chemical activity of a compound is directly related to its molecular structure. By systematically analyzing how modifications to a molecule's structure affect its performance, researchers can optimize its properties for a specific application. For Sodium Diisobutyln

Analytical Methodologies for the Characterization and Quantification of Sodium Diisobutylnaphthalenesulphonate

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of Sodium diisobutylnaphthalenesulphonate and confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the isobutyl groups. The chemical shifts, integration (area under the peak), and splitting patterns (multiplicity) of these signals confirm the presence of these functional groups and their connectivity. For instance, the aromatic protons would appear in the downfield region (typically 6-9 ppm), while the protons of the isobutyl groups (CH, CH₂, and CH₃) would appear in the upfield region (typically 0.5-3.0 ppm). The specific substitution pattern of the isobutyl groups on the naphthalene ring can be determined by analyzing the coupling patterns of the aromatic protons. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₈H₂₃NaO₃S), the expected molecular weight is approximately 342.43 g/mol . sielc.com

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as a sodiated molecule or as the corresponding anion [C₁₈H₂₃O₃S]⁻ at m/z 319.14. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. researchgate.net Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of the SO₃ group or cleavage of the isobutyl side chains.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Technique |

|---|---|---|---|

| Anion | [C₁₈H₂₃O₃S]⁻ | 319.14 | ESI-MS (Negative Mode) |

| Molecular Weight | C₁₈H₂₃NaO₃S | 342.43 | - |

This table is interactive. You can sort and filter the data.

UV-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the concentration of an analyte in a solution by measuring its absorbance of light. The naphthalene ring system in this compound contains a conjugated π-electron system, which absorbs strongly in the UV region of the electromagnetic spectrum. scholarsresearchlibrary.com

The absorption is due to π → π* electronic transitions within the aromatic rings. A typical UV spectrum for a naphthalenesulfonate derivative shows characteristic absorption maxima (λmax). For example, sodium 2-naphthalenesulfonate exhibits a UV maximum at 273 nm. nih.gov The exact position and intensity of the absorption bands can be influenced by the substitution pattern on the naphthalene ring.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the development of simple and rapid methods for quantifying this compound in various samples, provided a calibration curve is established using standards of known concentration. ajpaonline.com

Table 4: UV-Visible Spectroscopic Properties for Naphthalene Sulfonates

| Compound Family | Chromophore | Typical λmax Range (nm) | Electronic Transition |

|---|

This table is interactive. You can sort and filter the data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy provides a characteristic fingerprint, confirming the presence of its key structural components: the naphthalene ring system, the isobutyl aliphatic chains, and the sulfonate group.

The IR spectrum of this compound is interpreted by assigning absorption bands (peaks) at specific wavenumbers (cm⁻¹) to the vibrational modes of its constituent bonds.

Aromatic and Aliphatic C-H Stretches : The region between 3100 cm⁻¹ and 2850 cm⁻¹ is crucial for identifying C-H bonds. Aromatic C-H stretching vibrations from the naphthalene ring typically appear between 3100-3000 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations from the isobutyl groups are observed as strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching : The vibrations of the carbon-carbon double bonds within the naphthalene aromatic ring system produce characteristic peaks in the 1650-1450 cm⁻¹ region. pressbooks.pub Naphthalene itself shows distinct peaks in this area. nasa.gov

Sulfonate Group (SO₃⁻) : The sulfonate group is the most polar and provides highly characteristic absorptions. Strong and distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in the ranges of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.net The C-S bond stretch may also be observed, typically in the 700-600 cm⁻¹ range. researchgate.net

Out-of-Plane Bending : The substitution pattern on the naphthalene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region, generally below 900 cm⁻¹. pressbooks.pub

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Isobutyl) | Stretching | 2960 - 2850 | Strong |

| Aromatic C=C | Ring Stretching | 1650 - 1450 | Medium to Strong |

| Sulfonate (S=O) | Asymmetric Stretching | 1260 - 1150 | Strong |

| Sulfonate (S=O) | Symmetric Stretching | 1070 - 1030 | Strong |

| C-H | Out-of-Plane Bending | < 900 | Medium to Strong |

| C-S | Stretching | 700 - 600 | Medium |

Data compiled from general spectroscopic tables and analysis of related compounds. libretexts.orglibretexts.orgpressbooks.pubresearchgate.net

Atomic Emission Spectroscopy (AES) and Inductively Coupled Plasma (ICP) Techniques for Counterion Analysis

Atomic Emission Spectroscopy (AES) and, more specifically, Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), are the preferred methods for the elemental analysis of the sodium counterion in this compound. These techniques are highly sensitive and quantitative, allowing for precise measurement of the sodium content.

The fundamental principle involves introducing a sample, typically as an aqueous solution, into a high-temperature plasma (for ICP), which desolvates, atomizes, and excites the atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of sodium, the sample of this compound is first accurately weighed and dissolved, often in dilute ultra-pure nitric acid, to create a solution of known concentration. google.com This solution is then aspirated into the plasma.

Key steps in the analysis include:

Sample Preparation : The solid sample is dissolved and diluted to fall within the linear range of the instrument. usda.gov A blank tissue sample and a fortified positive control may be prepared for quality control. usda.gov

Instrument Calibration : Multi-point calibration curves are generated using certified sodium standard solutions of known concentrations. mdpi.com

Analysis : The sample solution is introduced into the instrument, and the emission intensity at the characteristic wavelength for sodium is measured.

ICP-AES is valued for its high throughput, broad concentration range, and robustness against matrix effects, although complex matrices like those containing high concentrations of amino acids or other components can sometimes cause interference. psu.eduresearchgate.net

The table below lists typical instrumental parameters for the determination of sodium by ICP-AES.

| Parameter | Typical Value/Setting | Purpose |

| Analytical Wavelength (Na) | 589.592 nm | Characteristic emission line for Sodium quantification. google.com |

| RF Power | 750W - 1300W | Power supplied to maintain the argon plasma. google.compsu.edu |

| Plasma Gas Flow | 10 - 15 L/min | Forms the bulk of the plasma. |

| Auxiliary Gas Flow | 0.5 - 1.0 L/min | Shapes the plasma and keeps it from the torch walls. google.com |

| Nebulizer/Atomizer Gas Flow | 0.5 - 1.25 L/min | Aspirates the sample and forms an aerosol. google.com |

| Observation Mode | Axial or Radial | Radial view is often used for high concentrations to reduce self-absorption. |

Parameters are general and may be optimized for specific instruments and sample matrices. google.comusda.gov

Method Validation and Quality Control in Analytical Procedures

Method validation is a critical process in quality control that demonstrates an analytical procedure is suitable for its intended purpose. For the quantification of this compound, any analytical method (such as HPLC or titration) must be validated according to established guidelines, like those from the International Conference on Harmonisation (ICH). nih.govnih.gov This ensures the results are reliable, reproducible, and accurate. ijraset.com

The core parameters evaluated during method validation include:

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients. researchgate.net For example, in an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from all other peaks.

Linearity : Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. nih.gov It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r) of the calibration curve, which should ideally be close to 1.0. researchgate.net

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often determined by the recovery of a known amount of pure analyte spiked into a sample matrix. ijraset.com Good recovery values, typically between 98-102%, indicate an accurate method. ijraset.com

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijraset.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijraset.com

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage. demarcheiso17025.com

| Validation Parameter | Description | Typical Acceptance Criteria (Example for HPLC) |

| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | Peak purity index > 0.99; No interference at the analyte's retention time. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.998. researchgate.net |

| Accuracy | Closeness of measured value to the true value. | Recovery of 98.0% to 102.0%. ijraset.com |

| Precision (Repeatability) | Agreement between repeated measurements on the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) of 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) of 10:1. nih.gov |

| Robustness | Resistance to small, deliberate changes in method parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2%). |

Acceptance criteria are based on general ICH guidelines and can vary based on the specific analytical technique and application. nih.govijraset.comresearchgate.net

Electrophoretic and Electrokinetic Characterization Techniques

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are highly efficient separation methods well-suited for the analysis of charged species like this compound. As an anionic surfactant, this compound carries a negative charge in solution and will migrate toward the anode in an electric field. CE offers high resolution, minimal sample consumption, and rapid analysis times for purity assessment and the determination of related impurities.

In a typical CE analysis of an anionic compound, a fused-silica capillary is used. To manage the electroosmotic flow (EOF) and prevent analyte adsorption to the capillary wall, the inner surface of the capillary is often coated. A study on the analysis of a similar compound, the sodium salt of naphthalenesulfonic acid formaldehyde (B43269) polymer, successfully utilized a polyethylene (B3416737) glycol-coated capillary to achieve effective separation. scilit.com

The separation mechanism in CE is based on the differential migration of ions in a buffer solution (the background electrolyte) under the influence of a high-voltage electric field. The migration velocity depends on the ion's charge-to-size ratio. This allows for the separation of the main this compound component from structurally similar impurities, such as isomers with different isobutyl group positioning, or byproducts from the sulfonation and alkylation processes.

Detection is commonly performed using a UV-Vis detector, as the naphthalene ring is a strong chromophore.

| Parameter | Typical Setting/Condition | Purpose |

| Capillary | Fused-silica, Polyethylene Glycol (PEG) coated | Provides the separation channel; coating reduces wall interactions. scilit.com |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a specific pH | Carries the current and maintains a stable pH. |

| Voltage | 15 - 30 kV | Driving force for the separation. |

| Injection Mode | Hydrodynamic (pressure) or Electrokinetic | Introduces a small plug of the sample into the capillary. |

| Detection | UV-Vis (e.g., at 220 nm or 254 nm) | Monitors the separated analytes as they pass the detector window. |

| Temperature | 20 - 30 °C | Controlled temperature ensures reproducible migration times. |

Conditions are illustrative and require optimization for the specific analysis of this compound. scilit.com

Advanced Research Perspectives and Future Directions in Sodium Diisobutylnaphthalenesulphonate Studies

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for investigating the behavior of surfactants like sodium diisobutylnaphthalenesulphonate at a molecular level. frontiersin.org These methods provide insights into self-assembly mechanisms and microstructure dynamics that are often difficult to access through experimental means alone. frontiersin.org While simulating the full self-assembly process can be computationally expensive due to the long timescales involved (micro- to milliseconds), techniques such as coarse-graining and dissipative particle dynamics (DPD) are employed to make these studies feasible. frontiersin.orgnih.gov Such simulations are critical for establishing the physical laws that govern the behavior of these molecules and for building predictive relationships between molecular structure and material properties. psu.edu

Molecular simulations offer a powerful lens through which to view the fundamental processes of interfacial adsorption and self-assembly. Coarse-grained MD simulations have been successfully used to study the self-assembly of lipid molecules around nanoparticles, revealing complex mechanisms such as the initial formation of small clusters which then merge and reorganize to form a stable, embedded vesicle. nih.gov A key advantage of these simulations is the ability to overcome large free energy barriers and observe the complete formation of structures like nanoparticle-supported lipid bilayers. nih.gov

Similarly, DPD simulations can elucidate the self-assembly of amphiphilic molecules on surfaces like carbon nanotubes (CNTs). mdpi.com Studies on model lipids show a two-step mechanism: an initial densification of molecules on the CNT surface, followed by a reorientation to form a highly organized monolayer once a threshold density is reached. mdpi.com The curvature of the nanomaterial surface is shown to directly influence the saturation density and the degree of order in the assembled structure. mdpi.com For surfactants in solution, simulations can model the aggregation into various structures, from simple micelles to more complex liquid crystalline phases, which dictate the material's bulk properties. frontiersin.org Models like the Langmuir-type metastable equilibrium model have also been used to analyze the adsorption kinetics of surfactant systems from experimental data. researchgate.net

Table 1: Simulation Approaches for Modeling Surfactant Self-Assembly

| Simulation Technique | System Studied | Key Findings & Insights | Relevant Citations |

| Coarse-Grained MD | Lipid self-assembly on a nanoparticle | Revealed a multi-step mechanism: cluster formation, merging into a vesicle, and eventual pore collapse to form the final structure. | nih.gov |

| Dissipative Particle Dynamics (DPD) | Lipid (DPPC) self-assembly on Carbon Nanotubes (CNTs) | Demonstrated a two-step mechanism of densification and reorientation; showed that surface curvature affects lipid ordering and density. | mdpi.com |

| General MD & DPD | Surfactant (SLSar & CAPB) micelle formation | Identified different growth behaviors (logarithmic, linear, cubic) in early-stage self-assembly that correlate with the solution's zero-shear viscosity. | frontiersin.org |

| All-Atom (AA) vs. Coarse-Grained (CG) MD | Small molecule interaction with bile salt/phospholipid micelles | Compared protocols to find an optimal balance between computational cost and accuracy for predicting the solubilizing capacity of micelles. | nih.gov |

A significant frontier in computational research is the prediction of material properties directly from a compound's molecular structure. Quantitative Structure-Property Relationship (QSPR) models are mathematical tools designed for this purpose, correlating molecular structures with their physicochemical properties through structural characteristics known as descriptors. nih.govnih.gov These models are crucial in accelerating the development of new chemical compounds by forecasting their properties before synthesis, saving significant time and resources. nih.govnih.gov

For surfactant systems, MD simulations can be combined with other theoretical frameworks, such as self-consistent field theory (SCFT), to determine key material parameters. psu.edu This integrated approach allows researchers to explore how different molecular factors influence material properties. The ultimate goal is to build robust models that can predict the performance of a surfactant like this compound based on its unique isomeric structure, including the specific effects of its branched isobutyl groups on wetting, dispersing, and foaming capabilities.

Table 2: Principles of QSPR Modeling for Property Prediction

| Component | Description | Role in Prediction | Relevant Citations |

| Molecular Structure | The fundamental chemical makeup of the compound (e.g., this compound). | The input from which all predictive information is derived. | nih.govnih.gov |

| Structural Descriptors | Numerical values generated from the molecular graph that characterize its structure (e.g., topological indices, molecular weight). | Act as the variables in the mathematical model that quantify the structure. | nih.govnih.gov |

| Mathematical Model | An equation or algorithm that correlates the structural descriptors with a specific physicochemical property. | Forms the predictive engine that calculates the property value from the descriptors. | nih.gov |

| Physicochemical Property | The target characteristic to be predicted (e.g., surface tension, critical micelle concentration, boiling point). | The output of the model, which can be used to assess the compound's potential performance. | nih.govnih.gov |

Integration with Nanomaterials and Hybrid Systems

The integration of this compound with nanomaterials presents a promising avenue for creating advanced hybrid systems. The amphiphilic nature of the surfactant allows it to act as a highly effective dispersing and stabilizing agent for nanoparticles in aqueous solutions. This capability is crucial for preventing the agglomeration of nanomaterials, ensuring their properties can be effectively utilized in various media.

Research on related systems has shown that surfactants and lipids can self-assemble on the surface of nanomaterials like CNTs and other nanoparticles to form well-ordered monolayers or bilayers. nih.govmdpi.com This surface functionalization can make the nanomaterials more biocompatible and stable. mdpi.com In industrial applications, naphthalene (B1677914) sulfonates are already used to create stable dispersions. For instance, they can be used with silica (B1680970) as an adsorbent for liquid pesticides in granular formulations, where the sulfonate acts as a dispersant and crystallization inhibitor. google.com Future research could focus on leveraging the specific properties of the diisobutyl isomer to create tailored nanoparticle dispersions for applications in coatings, advanced composites, and targeted delivery systems.

Development of "Smart" Surfactant Systems Based on Naphthalene Sulfonates

The development of "smart" or stimuli-responsive surfactant systems is a forward-looking research area. These systems are designed to undergo significant, reversible changes in their properties in response to external triggers such as pH, temperature, or ionic strength. frontiersin.org The robust and stable nature of the naphthalene sulfonate backbone makes it an excellent candidate for such systems. neaseco.comwgtn.ac.nz

Studies have shown that the self-assembled structures and, consequently, the bulk properties of surfactant solutions can be dramatically altered by changes in pH or salt concentration. frontiersin.org Furthermore, the thermal stability of naphthalene sulfonates is itself a function of temperature, pH, and salt concentration, with different isomers showing varying degrees of stability under different conditions. wgtn.ac.nz By chemically modifying the naphthalene sulfonate structure—for example, by introducing functional groups that are sensitive to specific stimuli—it may be possible to create smart surfactants. These could be designed to foam, emulsify, or wet a surface only under specific environmental conditions, offering a high degree of control for applications in enhanced oil recovery, targeted drug delivery, and advanced cleaning formulations.

Cross-Disciplinary Research Opportunities

The unique properties of this compound create numerous opportunities for cross-disciplinary research, bridging chemistry with materials science, environmental science, engineering, and biology.

Materials Science and Engineering: In construction, naphthalene sulfonates are used as superplasticizers in cement. neaseco.com Collaborative research could optimize the structure of this compound to improve the workability and strength of high-performance concrete.

Environmental and Agricultural Science: Its function as a wetting and dispersing agent is valuable in agrochemical formulations, enhancing the spread and penetration of active ingredients. google.comlignincorp.com Research with environmental scientists could focus on developing highly effective, biodegradable naphthalene sulfonate-based formulations with low aquatic toxicity. neaseco.com

Petroleum Engineering: Alkylnaphthalene sulfonates are studied for their potential in Enhanced Oil Recovery (EOR) due to their ability to lower interfacial tension between oil and water. frontiersin.orgresearchgate.net Further research could investigate the performance of the diisobutyl isomer in EOR systems, particularly its synergy with other chemicals under reservoir conditions. researchgate.net

Geothermal Science: Naphthalene sulfonates have been used as tracers to map connectivity in geothermal reservoirs. wgtn.ac.nz However, research has shown they can be unstable at very high temperatures. wgtn.ac.nz Cross-disciplinary work is needed to better understand their transport and degradation kinetics in geothermal systems to improve the interpretation of field data. wgtn.ac.nz

Bionanotechnology: The ability of related amphiphiles to form stable structures with nanomaterials opens doors for applications in drug delivery and diagnostics. nih.govmdpi.com Research with biochemists and medical engineers could explore the use of this compound to create stable, biocompatible nanocarriers.

Unexplored Research Gaps and Challenges

Despite decades of use and study, significant research gaps and challenges remain in understanding and applying this compound and its relatives.

Isomer-Specific Performance Data: Much of the existing research is on linear or mixed alkyl naphthalene sulfonates. There is a lack of detailed, comparative studies focusing specifically on the performance of the diisobutyl isomer. The branched alkyl chains are expected to impart unique steric and hydrophobic characteristics, but their precise effect on properties like wetting speed, foam stability, and emulsification power compared to linear isomers is not well-documented.

High-Temperature and High-Pressure Behavior: While naphthalene sulfonates are known for their thermal stability, their behavior and degradation pathways at extreme temperatures (e.g., >300°C) and pressures, such as those in deep geothermal reservoirs or certain industrial processes, are not fully understood. wgtn.ac.nz Research has indicated they break down into naphthalene and naphthols, but these products are often not accounted for in field applications. wgtn.ac.nz

Advanced Computational Models: A challenge in computational chemistry is the development of highly accurate coarse-grained models for complex aromatic molecules like naphthalene sulfonates. nih.gov Creating models that can reliably predict the self-assembly and interfacial behavior while accounting for the specific geometry of the isobutyl groups remains a difficult task.

Biodegradation Pathways: While some naphthalene sulfonate products are marketed as biodegradable, the specific pathways and environmental fate of the diisobutyl isomer are not extensively studied. neaseco.com Understanding its persistence and potential transformation products in various ecosystems is crucial for ensuring its environmental sustainability.

Synergistic and Antagonistic Effects: The performance of surfactants is often dependent on their interaction with other chemicals in a formulation. researchgate.net There is a need for more systematic studies on the synergistic and antagonistic effects between this compound and other common ingredients (polymers, electrolytes, other surfactants) in complex industrial and commercial formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.